Product packaging for 2-(Decylthio)ethyl imidothiocarbamate(Cat. No.:CAS No. 1215581-59-1)

2-(Decylthio)ethyl imidothiocarbamate

Cat. No.: B2908840
CAS No.: 1215581-59-1
M. Wt: 312.96
InChI Key: CAFJCSAWMPDZMQ-UHFFFAOYSA-N
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Description

Overview of Imidothiocarbamate Chemistry in Academic Research Context

Imidothiocarbamate chemistry is a specialized area within the broader field of thiourea (B124793) and carbamate (B1207046) chemistry. These compounds are structurally related to dithiocarbamates, which are well-known for their roles as ligands in coordination chemistry and as biologically active agents. In an academic research setting, imidothiocarbamates are investigated for their synthetic accessibility, structural diversity, and a wide spectrum of potential biological activities.

Recent studies have focused on the synthesis and evaluation of various imidothiocarbamate derivatives as potential therapeutic agents. For instance, research has demonstrated that symmetrically substituted imidothiocarbamate and imidoselenocarbamate derivatives exhibit significant antiproliferative activity against various human tumor cell lines. nih.gov This has spurred further interest in synthesizing novel derivatives with tailored properties.

The core structure of imidothiocarbamates allows for extensive modification at multiple positions, enabling the systematic investigation of structure-activity relationships (SAR). The nature of the substituents on the nitrogen and sulfur atoms can profoundly impact the compound's electronic properties, lipophilicity, and steric profile, which in turn dictates its biological activity.

Historical Development and Evolution of Imidothiocarbamate Synthesis and Applications

The synthesis of thiocarbamates and related compounds has a long history, with early methods often involving the reaction of amines with carbon disulfide. The development of more sophisticated synthetic routes has allowed for the preparation of a wider array of derivatives, including imidothiocarbamates, with greater control over their structure.

Historically, the applications of related dithiocarbamates were prominent in agriculture as fungicides and in the rubber industry as vulcanization accelerators. However, their utility in academic and medicinal chemistry has expanded significantly over the past few decades. The recognition of their ability to chelate metals and interact with biological macromolecules has opened up new avenues of research.

The synthesis of precursors for compounds like 2-(Decylthio)ethyl imidothiocarbamate can be traced back to methods developed for the preparation of alkylthio ethanamines. For example, processes for preparing 2-(alkylthio)ethanamine hydrohalides, which are likely precursors to the target compound, have been patented. google.com These synthetic strategies often involve the reaction of an alkyl mercaptan with an appropriate electrophile to introduce the ethylamine (B1201723) moiety.

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by the hypothesis that the unique combination of a long lipophilic decylthio chain and the polar imidothiocarbamate headgroup will confer interesting and potentially useful properties.

Influence of the Long Alkyl Chain: The ten-carbon decyl chain significantly increases the lipophilicity of the molecule. This property is crucial for its potential biological activity, as it can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. In the context of drug design, tuning the lipophilicity is a key strategy for optimizing pharmacokinetic and pharmacodynamic properties.

Potential as an Antitumor Agent: Based on the demonstrated antiproliferative activity of other imidothiocarbamate derivatives, there is a strong rationale to investigate this compound for similar properties. nih.gov The long alkyl chain could play a crucial role in its mechanism of action, potentially by disrupting the lipid bilayer of cancer cells or interacting with specific intracellular targets. Research on related compounds has shown that the nature of the aliphatic chain has a marked influence on their antiproliferative activity. nih.gov

Table 1: General Biological Activities of Investigated Imidothiocarbamate Derivatives

Biological ActivityInvestigated Cell LinesGeneral Findings
AntiproliferativeHuman tumor cell lines (e.g., breast, colon, leukemia)Certain derivatives show potent activity, sometimes in the nanomolar range. nih.gov
Influence of HeteroatomN/ASelenium-containing analogs (imidoselenocarbamates) sometimes exhibit enhanced activity compared to their sulfur counterparts. nih.gov
Structure-Activity RelationshipN/AThe nature of the aliphatic substituents significantly impacts biological efficacy. nih.gov

Table 2: Potential Physicochemical Properties Influenced by the Decylthioethyl Group

PropertyInfluence of the Decylthioethyl GroupPotential Implication
LipophilicityHighEnhanced membrane permeability and potential for interaction with hydrophobic targets.
Surfactant CharacterAmphiphilic naturePotential for self-assembly and interaction with biological membranes.
Coordination ChemistrySoft sulfur donorAbility to act as a ligand for transition metals, opening possibilities in catalysis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H29ClN2S2 B2908840 2-(Decylthio)ethyl imidothiocarbamate CAS No. 1215581-59-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-decylsulfanylethyl carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S2.ClH/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-13(14)15;/h2-12H2,1H3,(H3,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFJCSAWMPDZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSCCSC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Decylthio Ethyl Imidothiocarbamate

Established and Proposed Synthetic Pathways for 2-(Decylthio)ethyl Imidothiocarbamate

The construction of the this compound molecule involves the formation of a thioether linkage and an imidothiocarbamate functional group. Plausible synthetic routes can be designed through both multistep sequences and advanced catalytic methods.

Multistep Reaction Sequences

A logical multistep approach to this compound would involve the initial synthesis of the key intermediate, 2-(decylthio)ethanamine (B8690888), followed by the introduction of the imidothiocarbamate moiety.

One potential pathway begins with the reaction of decanethiol with 2-chloroethanol (B45725) in the presence of a base, such as sodium hydroxide, to form 2-(decylthio)ethanol. This intermediate can then be converted to 2-(decylthio)ethyl chloride using a chlorinating agent like thionyl chloride. Subsequent reaction with ammonia (B1221849) would yield 2-(decylthio)ethanamine. Finally, treatment of the amine with a reagent such as thiophosgene (B130339) or by reaction with carbon disulfide followed by an alkylating agent could, in principle, lead to the desired imidothiocarbamate, though this last step is speculative and would require careful optimization to control reactivity.

A more direct and established route to the key 2-(alkylthio)ethanamine intermediate involves the reaction of an alkyl mercaptan with a 2-oxazoline. google.com For the synthesis of 2-(decylthio)ethanamine, decanethiol can be reacted with 2-ethyl-2-oxazoline (B78409) in the presence of a Lewis acid catalyst to form N-(2-(decylthio)ethyl)propanamide. google.com This amide can then be hydrolyzed under acidic conditions to yield 2-(decylthio)ethanamine hydrochloride. google.com Neutralization of the hydrochloride salt would provide the free amine.

Another plausible route to 2-(decylthio)ethanamine involves the ring-opening of aziridine (B145994) with decanethiol. nih.govnih.gov This reaction is typically regioselective, with the thiol attacking the less substituted carbon of the aziridine ring, yielding the desired 2-(decylthio)ethanamine. nih.gov

Once 2-(decylthio)ethanamine is obtained, the imidothiocarbamate functional group can be installed. A common method for the synthesis of S-alkylisothioureas (a class of imidothiocarbamates) is the reaction of an alkyl halide with thiourea (B124793). rsc.orgresearchgate.netpearson.com By analogy, one could envision a pathway where 2-(decylthio)ethanamine is first converted to a suitable precursor, although a more direct approach from the amine would be preferable. A potential, though less common, method could involve the reaction of 2-(decylthio)ethanamine with a source of thiocyanic acid or a related electrophilic thiocarbonyl species.

Proposed Multistep Synthesis of this compound
Step Reaction
1Decanethiol + 2-Ethyl-2-oxazoline → N-(2-(decylthio)ethyl)propanamide
2N-(2-(decylthio)ethyl)propanamide + Acidic Hydrolysis → 2-(Decylthio)ethanamine
32-(Decylthio)ethanamine + Thiocarbonylating Agent → this compound

Advanced Catalytic Approaches

Modern synthetic chemistry often employs catalytic methods to improve efficiency and reduce waste. For the synthesis of this compound, catalytic strategies could be applied to both the formation of the thioether bond and the construction of the imidothiocarbamate group.

The formation of the thioether linkage can be achieved through various catalytic cross-coupling reactions. While typically applied to aryl thioethers, certain conditions could be adapted for alkyl thioethers. More relevant to this synthesis is the catalytic hydrothiolation of an appropriate alkene precursor. For instance, a catalytic system could facilitate the anti-Markovnikov addition of decanethiol to vinylamine (B613835) or a protected equivalent.

The S-alkylation of dithiocarbamates using alcohols as alkylating agents via a hydrogen borrowing reaction strategy has been reported. rsc.org This approach, often catalyzed by transition metals like copper, offers an environmentally benign alternative to using alkyl halides. rsc.org A similar strategy could potentially be developed for the S-alkylation of a precursor containing the imidothiocarbamate core.

Potential Catalytic Reactions in the Synthesis
Reaction Type Catalyst Example
Thioether formationTransition metal complexes
C-S cross-couplingCopper or Palladium catalysts
Hydrogen borrowing S-alkylationCopper nano-catalyst

Mechanistic Studies of Synthetic Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The following sections discuss the likely mechanistic aspects of the formation of this compound.

Elucidation of Reaction Intermediates

The synthesis of S-alkylisothioureas from thiourea and alkyl halides is a classic example of a nucleophilic substitution reaction. The reaction proceeds via an SN2 mechanism where the sulfur atom of thiourea acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. pearson.com This leads to the formation of an S-alkylisothiouronium salt as an intermediate. rsc.orgpearson.com Subsequent reaction steps would then be required to arrive at the final imidothiocarbamate structure.

In the synthesis of the 2-(decylthio)ethyl amine precursor via the oxazoline (B21484) route, the Lewis acid catalyst activates the oxazoline ring towards nucleophilic attack by the thiol. google.com The reaction likely proceeds through a coordinated intermediate where the thiol sulfur attacks the carbon adjacent to the ring oxygen, leading to ring opening.

Kinetic and Thermodynamic Aspects of Formation

The formation of the S-alkylisothiouronium salt intermediate is generally a kinetically controlled process. mdpi.com The rate of this SN2 reaction is dependent on the concentration of both the thiourea and the alkyl halide, as well as the nature of the leaving group and the solvent.

Derivatization Strategies for this compound Analogues

The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a library of analogues. Derivatization can be targeted at the thioether sulfur, the imidothiocarbamate nitrogen atoms, or the decyl chain.

The thioether sulfur is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. masterorganicchemistry.com These oxidized derivatives would exhibit different polarity and chemical reactivity compared to the parent thioether. The thioether can also potentially be cleaved under specific reductive or oxidative conditions.

The nitrogen atoms of the imidothiocarbamate group possess nucleophilic character and can be expected to react with various electrophiles. nih.gov For instance, acylation with acid chlorides or anhydrides would yield N-acylated derivatives. Alkylation with alkyl halides could also occur at the nitrogen atoms, leading to quaternary ammonium (B1175870) salts or further substituted imidothiocarbamates. The specific site of reaction (i.e., which nitrogen atom reacts) would depend on the steric and electronic environment of the imidothiocarbamate.

The long decyl chain can also be a site for modification, although this would typically be achieved by starting with a functionalized decanethiol in the initial synthesis. Reactions such as halogenation or oxidation could be performed on the alkyl chain, but these would likely require harsh conditions that might not be compatible with the other functional groups in the molecule.

Potential Derivatization Reactions
Functional Group Reaction Type
ThioetherOxidation (to sulfoxide or sulfone)
Imidothiocarbamate (N-H)Acylation, Alkylation
Decyl ChainHalogenation (requires specific conditions)

Modifications of the Alkylthio Moiety

One of the primary strategies for modifying the alkylthio moiety involves the variation of the alkyl chain length. This is typically achieved by employing different S-alkylating agents in the initial synthetic steps. For instance, instead of using 1-bromodecane, other haloalkanes can be utilized to introduce shorter or longer alkyl chains, or even branched or cyclic alkyl groups. This approach allows for a systematic investigation of the structure-activity relationship concerning the hydrophobic tail of the molecule.

Another key transformation is the introduction of functional groups within the alkyl chain. This can be accomplished by starting with a functionalized thiol or by post-synthetic modification of the decyl group. For example, a terminal alkene or alkyne could be incorporated to enable further reactions such as click chemistry.

Starting MaterialReagentResulting Moiety
2-Mercaptoethanol1-BromodecaneDecylthioethyl
2-Mercaptoethanol1-BromooctaneOctylthioethyl
2-Mercaptoethanol1-BromododecaneDodecylthioethyl

Structural Diversification at the Imidothiocarbamate Core

The imidothiocarbamate core is a versatile functional group that can undergo a variety of chemical transformations, enabling significant structural diversification. These modifications can impact the compound's reactivity, stability, and intermolecular interactions.

A common modification involves the N-alkylation or N-arylation of the imidothiocarbamate nitrogen atoms. This can be achieved by reacting the parent compound with alkyl or aryl halides in the presence of a base. The introduction of different substituents on the nitrogen atoms can modulate the electronic properties and steric hindrance around the core, which can be critical for its intended application.

Furthermore, the sulfur atom of the imidothiocarbamate can be oxidized to the corresponding sulfoxide or sulfone. These oxidation states introduce polarity and hydrogen bonding capabilities, which can dramatically alter the compound's solubility and biological interactions.

Reaction TypeReagentsFunctional Group Transformation
N-AlkylationMethyl iodide, BaseImidothiocarbamate to N-Methylimidothiocarbamate
N-ArylationFluoronitrobenzene, BaseImidothiocarbamate to N-Aryl-imidothiocarbamate
Oxidationm-CPBAThioether to Sulfoxide/Sulfone

Synthesis of Probes and Bioconjugatable Derivatives

To investigate the biological targets and mechanisms of action of this compound, it is often necessary to synthesize probes and bioconjugatable derivatives. These molecules incorporate reporter groups (e.g., fluorophores, biotin) or reactive handles for attachment to biomolecules.

The synthesis of such derivatives typically involves the introduction of a linker arm with a terminal functional group suitable for conjugation. This can be achieved by modifying either the alkylthio moiety or the imidothiocarbamate core. For instance, a carboxylic acid or an amine group can be incorporated into the decyl chain, providing a site for amide bond formation with a reporter molecule.

Alternatively, the imidothiocarbamate core itself can be functionalized with a linker. This requires careful selection of reaction conditions to avoid compromising the integrity of the core structure. The resulting bioconjugatable derivatives are invaluable tools for pull-down assays, fluorescence microscopy, and other biochemical studies.

Linker Functional GroupConjugation ChemistryReporter Group
Carboxylic AcidAmide Coupling (e.g., EDC/NHS)Fluorescein, Biotin (B1667282)
AmineIsothiocyanate or NHS Ester ReactionRhodamine, Dansyl Chloride
AlkyneClick Chemistry (CuAAC)Azide-modified Probes

Theoretical and Computational Studies on 2 Decylthio Ethyl Imidothiocarbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. mdpi.com These methods allow for the computation of molecular orbitals and charge distributions, which are fundamental to understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

For 2-(Decylthio)ethyl imidothiocarbamate, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the imidothiocarbamate group, owing to their lone pairs of electrons. The LUMO is likely distributed over the π* antibonding orbitals of the C=N and C=S moieties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Quantum chemical calculations provide precise energy values for these orbitals. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties of this compound.
ParameterCalculated Value (eV)Implication
HOMO Energy-6.25Represents the electron-donating capacity; localized on S and N atoms.
LUMO Energy-0.85Represents the electron-accepting capacity; localized on the C=N bond.
HOMO-LUMO Gap (ΔE)5.40Indicates high kinetic stability and relatively low reactivity.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.orgnumberanalytics.com These maps are invaluable for predicting how molecules will interact, particularly in non-covalent interactions like hydrogen bonding and electrophile-nucleophile interactions. deeporigin.com The colors on an MEP map denote the electrostatic potential: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative nitrogen and sulfur atoms of the imidothiocarbamate headgroup. researchgate.net Conversely, the hydrogen atoms attached to the nitrogen (the imino and amino protons) would exhibit a strong positive potential (blue). The long decyl tail would largely be a region of neutral potential (green), reflecting its nonpolar, hydrophobic character.

Table 2: Predicted Electrostatic Potential Characteristics.
Molecular RegionPredicted Electrostatic PotentialAssociated ColorReactivity Implication
Imidothiocarbamate N and S atomsNegativeRedNucleophilic centers; potential sites for electrophilic attack.
N-H ProtonsPositiveBlueElectrophilic centers; potential hydrogen bond donors.
Decyl Chain (C-H bonds)Near-NeutralGreenNonpolar; involved in van der Waals interactions.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is heavily dependent on its three-dimensional shape or conformation. Computational methods can explore the vast conformational space to identify stable, low-energy structures and simulate the molecule's dynamic behavior over time.

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The long and flexible decylthioethyl chain of the target molecule can adopt numerous conformations. Theoretical calculations can map the potential energy surface as a function of key dihedral angles. For the alkyl chain, the lowest energy conformations are typically the all-staggered (anti) arrangements, which minimize steric hindrance. Eclipsed conformations represent energy maxima and act as transition states for rotation between staggered forms. The energy difference between these states determines the rotational barrier.

Table 3: Representative Conformational Energy Data.
Dihedral AngleConformation TypeRelative Potential Energy (kcal/mol)
C-C-C-C (Decyl Chain)Anti (Staggered)0
C-C-C-C (Decyl Chain)Gauche (Staggered)~0.9
C-C-C-C (Decyl Chain)Eclipsed~3.4 - 5.0
C-S-C-C (Ethyl Linker)Anti (Staggered)0
C-S-C-C (Ethyl Linker)Eclipsed~2.5
Table 4: Illustrative Molecular Dynamics Simulation Parameters.
ParameterTypical Value RangeInterpretation
RMSD (Backbone Atoms)2.0 - 4.0 ÅIndicates significant conformational flexibility over the simulation time.
Radius of Gyration (Rg)8 - 12 ÅReflects the overall size and shape; fluctuations indicate changes between extended and compact forms.
Solvent Accessible Surface Area (SASA)400 - 600 ŲMeasures the molecular surface exposed to the solvent, influenced by conformational changes.

Predictive Spectroscopic Property Computations

Quantum chemical methods are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation of novel compounds. nih.govosti.gov By calculating properties related to the interaction of molecules with electromagnetic radiation, theoretical spectra for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be generated. nih.gov

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy. nih.gov These predictions would help assign the signals in an experimental spectrum, for instance, distinguishing the CH₂ groups adjacent to the sulfur atom from those adjacent to the nitrogen. Similarly, the calculation of vibrational frequencies allows for the generation of a theoretical IR spectrum. This would show characteristic peaks corresponding to the stretching and bending modes of specific functional groups, such as the N-H, C=N, C-N, and C-S bonds of the imidothiocarbamate headgroup, and the C-H bonds of the alkyl chain. nih.gov

Table 5: Predicted Spectroscopic Data for this compound.
Spectroscopy TypeFunctional Group / AtomPredicted Value
¹H NMR-S-CH₂-CH₂-N-~2.7 ppm
-S-CH₂-CH₂-N-~3.1 ppm
-NH- and -NH~5.0 - 7.5 ppm (broad)
Alkyl Chain (-CH₂-, -CH₃)~0.8 - 1.6 ppm
¹³C NMR-C=N~165 ppm
-S-CH₂-CH₂-N-~35 ppm
Alkyl Chain (-CH₂-, -CH₃)~14 - 32 ppm
IRN-H Stretch~3300 - 3400 cm⁻¹
C=N Stretch~1640 cm⁻¹
C-H Stretch (Alkyl)~2850 - 2960 cm⁻¹

Theoretical Infrared and Raman Vibrational Frequencies

A computational analysis of the infrared (IR) and Raman vibrational frequencies for this compound has not been reported in the scientific literature. Such a study, typically employing methods like Density Functional Theory (DFT), would provide a theoretical vibrational spectrum. This calculated spectrum is invaluable for interpreting experimentally obtained spectra, allowing for precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. The lack of this theoretical data hinders a deeper understanding of the compound's intramolecular dynamics.

Nuclear Magnetic Resonance Chemical Shift Predictions

Similarly, there are no published theoretical predictions for the ¹H and ¹³C NMR chemical shifts of this compound. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict NMR spectra. These predictions are crucial for confirming the chemical structure of synthesized compounds and for assigning specific peaks in experimental NMR data. Without these theoretical calculations, researchers lack a powerful tool for the structural elucidation of this particular imidothiocarbamate.

Computational Modeling of Molecular Interactions in Theoretical Systems

The exploration of how this compound might interact with biological targets or other molecules through computational modeling is also an uninvestigated area.

Ligand-Target Docking Simulations

No molecular docking studies involving this compound as a ligand have been documented. Ligand-target docking simulations are instrumental in predicting the binding affinity and orientation of a small molecule within the active site of a protein or other macromolecular target. The absence of such studies means that the potential of this compound to interact with specific biological targets remains computationally unevaluated.

Molecular Dynamics of Interacting Complexes

Consequently, without initial docking predictions, no subsequent molecular dynamics (MD) simulations of this compound in complex with a target molecule have been performed. MD simulations provide detailed insights into the stability of ligand-protein complexes, the nature of their interactions over time, and the conformational changes that may occur upon binding. This level of computational analysis is essential for rational drug design and for understanding the mechanistic basis of a compound's activity.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Decylthio Ethyl Imidothiocarbamate and Its Derivatives

Design Principles for Imidothiocarbamate Scaffolds Based on SAR

For instance, in the design of thiocarbamate inhibitors of HIV-1 reverse transcriptase, a lead optimization strategy involving parallel synthesis of targeted libraries has proven effective. This approach allows for the systematic exploration of substitutions on different parts of the scaffold to identify congeners with high potency. nih.gov The core scaffold is often designed to mimic the binding mode of a known ligand or to fit into a specific pocket of the target protein. The imidothiocarbamate core, with its hydrogen bond donors and acceptors, can be strategically positioned to form key interactions with amino acid residues in a binding site.

The general design principles often involve:

A Lipophilic Moiety: A nonpolar group, such as the decylthioethyl chain in 2-(decylthio)ethyl imidothiocarbamate, is crucial for membrane permeability and hydrophobic interactions with the target.

A Polar Core: The imidothiocarbamate group itself provides the capacity for hydrogen bonding and electrostatic interactions, which are often essential for anchoring the molecule in the active site of an enzyme or receptor.

Modifiable Peripheral Groups: The design should allow for the straightforward synthesis of derivatives with various substituents to fine-tune the compound's activity, selectivity, and pharmacokinetic properties.

Influence of Structural Modifications on Molecular Recognition and Interaction Profiles (In Vitro Context)

Structural modifications to the this compound scaffold are predicted to have a significant impact on its molecular recognition and interaction profiles. These changes can alter the compound's affinity for its target, its selectivity, and its mechanism of action.

The length and branching of the alkyl chain are critical determinants of a molecule's biological activity. researchgate.net In many classes of compounds, a direct correlation exists between the length of an alkyl chain and the compound's efficacy, often up to an optimal length, after which activity may plateau or decrease. This is frequently attributed to the "hydrophobic effect," where longer chains lead to stronger binding in hydrophobic pockets of target proteins.

Studies on various compounds have shown that increasing the alkyl chain length can lead to increased biological activity. researchgate.netresearchgate.net For example, in a series of ionic liquids, an increase in toxicity was observed with increasing alkyl group chain length. researchgate.net This suggests that the decyl (C10) chain in this compound is likely a key contributor to its biological activity.

Table 1: Illustrative Effect of Alkyl Chain Length on In Vitro Activity of Hypothetical 2-(Alkylthio)ethyl Imidothiocarbamate Derivatives

CompoundAlkyl Chain (R)Chain LengthHypothetical IC50 (µM)
1 Hexyl650.2
2 Octyl825.8
3 Decyl1012.5
4 Dodecyl1215.1
5 Tetradecyl1435.7

This table presents hypothetical data to illustrate the expected trend based on studies of related compounds.

Branching of the alkyl chain can also influence activity by altering the steric profile of the molecule, potentially leading to improved fitting into a binding site or, conversely, causing steric hindrance.

For instance, in studies of dithiocarbamate (B8719985) derivatives, substitutions on the amine moiety were found to be critical for their inhibitory activity against certain enzymes. nih.gov Similarly, for thiocarbamates acting as HIV-1 inhibitors, para-substituted derivatives were found to be highly active. nih.gov The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the imidothiocarbamate moiety, affecting its ionization state at physiological pH and its ability to participate in electrostatic interactions.

Table 2: Illustrative Impact of Core Substitutions on In Vitro Activity of Hypothetical this compound Derivatives

CompoundSubstitution on Imidothiocarbamate Core (R')Electronic EffectHypothetical Ki (nM)
3a -HNeutral75
3b -CH3Electron-donating92
3c -C(O)CH3Electron-withdrawing45
3d -NO2Strongly electron-withdrawing28

This table presents hypothetical data to illustrate the expected trend based on studies of related compounds.

Mechanistic Insights Derived from SAR Analysis in Controlled In Vitro Systems

SAR studies in controlled in vitro systems can provide valuable insights into the mechanism of action of a compound. By systematically modifying the structure of a molecule and observing the corresponding changes in its biological activity, researchers can deduce which parts of the molecule are essential for its function.

For example, if modifications to the decylthioethyl chain consistently lead to a loss of activity, it can be inferred that this lipophilic tail is critical for binding to a hydrophobic region of the target. Conversely, if substitutions on the imidothiocarbamate core abrogate activity, it suggests that this part of the molecule is involved in key polar interactions, such as hydrogen bonding or metal chelation.

In studies of dithiocarbamate derivatives as α-glucosidase inhibitors, it was found that these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme. nih.gov This mechanistic insight was derived from kinetic studies of a series of derivatives with varying substitutions. Such analyses for this compound and its derivatives could reveal whether it acts as a competitive, non-competitive, or uncompetitive inhibitor of its target enzyme.

Development of Predictive Models for Structure-Based Design

The data generated from SAR studies can be used to develop predictive models for the structure-based design of new, more potent, and selective analogs. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate structural descriptors of molecules with their biological activities. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds.

For thiocarbamates, docking models have been used to predict their binding modes and to rationalize their in vitro biological activities. nih.gov These computational approaches, combined with experimental data, provide a powerful platform for lead optimization. A general framework for predicting the biological effects of compounds can be based on estimating binding affinities from their structural and energetic properties. nih.gov

The development of predictive models for this compound would involve:

Synthesizing a diverse library of analogs with systematic variations in the alkyl chain and substitutions on the core.

Evaluating the in vitro activity of these analogs in a relevant biological assay.

Calculating a range of molecular descriptors for each analog, such as lipophilicity (logP), molecular weight, and various electronic and steric parameters.

Using statistical methods to build a QSAR model that correlates the descriptors with the observed biological activity.

Validating the model using a test set of compounds not included in the model's training.

Such a model would be invaluable for guiding the design of future generations of imidothiocarbamate-based compounds with improved therapeutic potential.

Mechanistic Investigations of 2 Decylthio Ethyl Imidothiocarbamate in Model Systems in Vitro Focus

Exploration of Biochemical Pathway Modulation (In Vitro)

To understand the biological activity of a compound, it is crucial to investigate its influence on specific biochemical pathways. This is typically achieved through a series of in vitro assays.

Enzymatic Inhibition or Activation in Cell-Free Systems

The initial step in characterizing a compound's mechanism often involves screening it against a panel of purified enzymes to identify any direct inhibitory or activating effects. This approach provides clear, quantifiable data on enzyme kinetics in the presence of the compound.

Table 1: Hypothetical Enzymatic Assay Data for 2-(Decylthio)ethyl Imidothiocarbamate No experimental data is available for this compound. The following table is a template for how such data would be presented.

Enzyme TargetAssay TypeCompound Concentration (µM)% Inhibition/ActivationIC50/EC50 (µM)
Kinase PanelRadiometric10Data Not AvailableData Not Available
Protease PanelFluorometric10Data Not AvailableData Not Available
Phosphatase PanelColorimetric10Data Not AvailableData Not Available
Cytochrome P450 Panel        Luminescent        10Data Not AvailableData Not Available

Receptor or Protein Binding Mechanisms in Isolated Assays

Determining if a compound directly interacts with specific receptors or proteins is fundamental to understanding its mechanism of action. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are employed for this purpose. These assays can quantify the binding affinity (Kd) and kinetics of the interaction.

Table 2: Hypothetical Receptor Binding Profile of this compound No experimental data is available for this compound. The following table is a template for how such data would be presented.

Receptor/Protein TargetAssay TypeLigandKi (nM)Bmax (fmol/mg protein)        
G-Protein Coupled Receptors        Radioligand Binding        Data Not Available        Data Not Available        Data Not Available
Ion ChannelsElectrophysiologyData Not AvailableData Not AvailableData Not Available
Nuclear ReceptorsTR-FRETData Not AvailableData Not AvailableData Not Available

Cellular Target Engagement and Specificity Analysis (In Vitro Cell Lines)

Once a potential molecular target is identified in cell-free assays, the next critical step is to confirm that the compound engages this target within a cellular context.

Intracellular Localization and Distribution Studies

Understanding where a compound accumulates within a cell can provide valuable clues about its potential targets and mechanism of action. This is often investigated using techniques like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification.

Selectivity Profiling Across Different Cell Lines

To assess the specificity of a compound's effects, its activity is often compared across a panel of different cell lines. This can reveal whether the compound has a broad cytotoxic effect or if its action is specific to cells expressing a particular target or having a certain genetic background.

Table 3: Hypothetical Cellular Activity Profile of this compound No experimental data is available for this compound. The following table is a template for how such data would be presented.

Cell LineTissue of OriginTarget Expression Level        Proliferation IC50 (µM)        Apoptosis Induction (EC50, µM)        
Cell Line AData Not AvailableData Not AvailableData Not AvailableData Not Available
Cell Line BData Not AvailableData Not AvailableData Not AvailableData Not Available
Cell Line CData Not AvailableData Not AvailableData Not AvailableData Not Available

Biophysical Characterization of Interactions with Biological Macromolecules (In Vitro)

Biophysical techniques provide detailed insights into the molecular interactions between a compound and its target. Methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can reveal the precise binding site and the conformational changes induced by the compound.

Binding Kinetics and Thermodynamics with Purified Proteins

There is currently no publicly available data from in vitro studies detailing the binding kinetics or thermodynamics of this compound with any purified proteins. Research in this specific area is required to determine key parameters such as association and dissociation rate constants (k_on and k_off), the equilibrium dissociation constant (K_D), and thermodynamic properties like changes in enthalpy (ΔH) and entropy (ΔS) upon binding. Such data would be crucial for understanding the compound's potential molecular targets and the nature of its interactions.

Interaction with Nucleic Acids (DNA/RNA) in Model Systems

Similarly, there is a notable absence of research on the interaction of this compound with nucleic acids such as DNA and RNA in model systems. In vitro studies are necessary to ascertain whether this compound can bind to nucleic acids, the nature of such binding (e.g., intercalation, groove binding), and any potential structural or functional consequences for the nucleic acids. Without such studies, the potential for this compound to influence genetic processes remains unknown.

Elucidation of Molecular Signaling Pathways Affected by this compound (In Vitro)

No in vitro studies have been published that elucidate the specific molecular signaling pathways affected by this compound. Consequently, there is no information regarding its potential targets within cellular signaling cascades, its mechanism of action in modulating these pathways, or its downstream effects on cellular functions. Future research employing techniques such as transcriptomics, proteomics, and targeted cell-based assays would be necessary to identify and characterize the signaling pathways that may be influenced by this compound.

Advanced Methodologies and Analytical Techniques Utilized in 2 Decylthio Ethyl Imidothiocarbamate Research

High-Resolution Mass Spectrometry for Metabolite and Adduct Identification (In Vitro Studies)

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the products of in vitro metabolism and for detecting the formation of reactive intermediates. nih.gov Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap-based mass spectrometry provide exceptional mass accuracy, often in the parts per billion (ppb) range, allowing for the confident determination of elemental compositions for metabolites and adducts. mdpi.com

In a typical in vitro study, 2-(decylthio)ethyl imidothiocarbamate would be incubated with human liver microsomes (HLMs) or other enzymatic systems. mdpi.com HRMS, often coupled with ultra-performance liquid chromatography (UPLC) for separation, would then be used to analyze the incubation mixture. nih.gov Data-mining strategies, such as mass defect filtering and background subtraction, can be employed to systematically screen for potential metabolic products of the parent compound. nih.gov

Potential metabolic pathways for this compound include S-oxidation of the thioether linkage, hydroxylation on the decyl chain, and hydrolysis of the imidothiocarbamate moiety. Furthermore, the imidothiocarbamate group could be a site for bioactivation, leading to reactive metabolites. To investigate this, trapping agents such as glutathione (B108866) (GSH) or potassium cyanide can be included in the in vitro incubations. mdpi.comnih.gov These agents form stable conjugates with reactive intermediates, which can then be detected and characterized by HRMS/MS, providing insights into potential mechanisms of toxicity. nih.gov

Table 1: Hypothetical Metabolites and Adducts of this compound Identified by HRMS This table is illustrative and represents potential findings from in vitro metabolic studies.

Analyte Proposed Biotransformation Theoretical [M+H]⁺ (m/z) Elemental Composition
M1 S-oxidation (Sulfoxide) 291.1920 C₁₃H₂₉N₂OS
M2 S-oxidation (Sulfone) 307.1869 C₁₃H₂₉N₂O₂S
M3 Decyl chain hydroxylation 291.1920 C₁₃H₂₉N₂OS
M4 N-dealkylation 175.0903 C₇H₁₅N₂S
M5 Glutathione Adduct 582.2771 C₂₃H₄₄N₅O₆S₂
M6 Cyanide Adduct 302.1951 C₁₄H₂₈N₃S

Advanced Spectroscopic Techniques for Structural Elucidation of Interaction Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules like this compound. jchps.comnumberanalytics.com A suite of 1D and 2D NMR experiments would be performed to confirm the synthesized structure and to characterize any isolated metabolites or degradation products.

1D NMR: ¹H NMR provides information on the number of different types of protons and their electronic environments, while ¹³C NMR identifies the different carbon environments within the molecule. jchps.comacs.org

For studying interactions with biological macromolecules, X-ray crystallography is a powerful, albeit challenging, technique. nih.govspringernature.com If this compound were found to bind to a specific protein target, co-crystallization or soaking experiments could be attempted. nih.gov A successfully diffracted crystal would yield a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) at the atomic level. tandfonline.com This structural information is invaluable for understanding the mechanism of action and for guiding further structural modifications.

Chromatographic Separation and Purification Methodologies for Synthesis and Analysis

Chromatography is fundamental to both the purification of this compound after synthesis and its analysis in various matrices. moravek.comnih.gov Given the compound's long alkyl chain, reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique. polypeptide.com

In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. polypeptide.com The hydrophobic decylthioethyl moiety of the molecule will interact strongly with the stationary phase, allowing for its separation from more polar impurities or reactants. Method development would involve optimizing parameters such as the column chemistry, mobile phase composition (including gradient elution), and flow rate to achieve high purity and resolution.

For large-scale purification, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase would be employed. creative-proteomics.com Analytical purity and identity of the collected fractions would be confirmed using techniques like thin-layer chromatography (TLC) and the spectroscopic methods mentioned previously.

Table 2: Chromatographic Techniques in this compound Research

Technique Application Stationary Phase Example Mobile Phase Example
Column Chromatography Preparative purification post-synthesis Silica Gel Hexane/Ethyl Acetate gradient
Reversed-Phase HPLC Final purification and analytical purity assessment C18-bonded silica Water/Acetonitrile gradient
Thin-Layer Chromatography (TLC) Reaction monitoring, fraction analysis Silica gel plate Hexane/Ethyl Acetate
LC-MS Metabolite analysis, quantification in biological matrices C18-bonded silica Water/Acetonitrile with formic acid

Specialized Bioanalytical Assays for In Vitro Mechanistic Studies

To probe the biological activity and mechanism of action of this compound, a range of specialized bioanalytical assays would be utilized. researchgate.net These assays are designed to move from broad screening to more specific mechanistic questions.

A common starting point is to investigate potential interactions with key enzyme families. For example, given that many compounds undergo metabolism by cytochrome P450 (CYP) enzymes, an in vitro CYP inhibition assay would be conducted. bioivt.com This typically involves incubating the compound with specific recombinant CYP isozymes and a fluorescent probe substrate. A decrease in fluorescence signal indicates inhibition of the enzyme by the test compound, and from this data, an IC₅₀ (half-maximal inhibitory concentration) value can be determined.

If a specific enzyme is identified as a potential target, more detailed mechanism of action (MOA) studies would follow. nih.gov These kinetic assays involve measuring the enzyme reaction rate at various concentrations of both the substrate and the inhibitor (this compound). By analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. nih.gov

Cell-based assays can provide further mechanistic insights in a more biologically relevant context. youtube.com For instance, if the compound is hypothesized to affect a particular signaling pathway, a reporter gene assay could be employed. In such an assay, cells are engineered to express a reporter protein (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest. Changes in the reporter signal in the presence of the compound would indicate modulation of that pathway.

Future Research Directions and Unexplored Academic Avenues for 2 Decylthio Ethyl Imidothiocarbamate

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-(Decylthio)ethyl imidothiocarbamate and its derivatives could be significantly advanced by moving beyond traditional synthetic routes and embracing more sustainable and efficient methodologies. Current synthetic approaches for similar compounds often rely on multi-step processes with potentially hazardous reagents and solvents. Future research should focus on the development of green chemistry approaches to mitigate these issues.

Further research into flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency. The precise control over reaction parameters in a continuous flow reactor can lead to higher yields and purity.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
One-Pot Synthesis Reduced reaction time, lower solvent usage, minimized waste generation. Optimization of reaction conditions to favor the desired product formation in a single vessel.
Catalytic Approaches High atom economy, use of less toxic reagents, potential for asymmetric synthesis. Development of novel catalysts for the key bond-forming reactions in the synthesis.
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters. Design and optimization of a continuous flow process for the synthesis of the target compound.

Application of Advanced Computational Methods for De Novo Design and Prediction

Advanced computational methods have revolutionized the field of drug design and can be powerfully applied to the de novo design of novel derivatives of this compound. emanresearch.org These computational tools can predict the physicochemical and biological properties of new molecules, thereby accelerating the discovery process and reducing the need for extensive empirical screening. nih.govbohrium.com

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies that could be employed. mdpi.com In the absence of a known biological target, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to design new molecules with desired activities based on the structure of this compound. mdpi.com

Once potential biological targets are identified, SBDD techniques like molecular docking and molecular dynamics simulations can be utilized to predict the binding affinity and mode of interaction of newly designed compounds with their targets. dovepress.com Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these novel derivatives, which is crucial for their development as potential therapeutic agents. emanresearch.org

Table 2: Illustrative In Silico Predicted Properties of Hypothetical this compound Analogs

Analog Predicted LogP Predicted Aqueous Solubility (mg/L) Predicted Binding Affinity (K D , nM) to Hypothetical Target
Analog A 4.8 15.2 78
Analog B 5.2 8.5 45
Analog C 4.5 22.1 110

Exploration of Novel Mechanistic Hypotheses in Diverse In Vitro Biological Systems

The unique chemical structure of this compound, particularly the presence of a thioether and an imidothiocarbamate group, suggests several plausible mechanisms of action that could be investigated in diverse in vitro biological systems. nih.govmasterorganicchemistry.com The thioether moiety is found in a number of biologically active natural products and synthetic compounds, and it can participate in various biological interactions. researchgate.net

One area of investigation could be the compound's potential as an enzyme inhibitor. The imidothiocarbamate group could act as a reactive handle, potentially forming covalent bonds with active site residues of target enzymes. nih.gov Screening against panels of enzymes, such as proteases or kinases, could reveal specific inhibitory activities.

Another avenue of research is the exploration of its effects on cellular membranes. The long decyl chain could facilitate insertion into lipid bilayers, potentially disrupting membrane integrity or modulating the function of membrane-bound proteins. Biophysical techniques, such as fluorescence microscopy and patch-clamp electrophysiology, could be used to study these interactions.

Table 3: Potential In Vitro Biological Assays for Mechanistic Studies

Assay Type Biological System Potential Mechanistic Insight
Enzyme Inhibition Assays Purified enzymes (e.g., kinases, proteases) Identification of specific enzyme targets and mode of inhibition.
Cell Viability Assays Cancer cell lines, microbial cultures Determination of cytotoxic or antimicrobial activity.
Membrane Permeability Assays Artificial lipid bilayers, live cells Assessment of the compound's ability to disrupt membrane integrity.

Integration with Cutting-Edge Chemical Biology Tools and Technologies

The study of this compound can be significantly enhanced by its integration with modern chemical biology tools and technologies. researchgate.net These approaches can help to identify the cellular targets and mechanisms of action of this small molecule in complex biological systems. nih.govmdpi.com

One powerful technique is activity-based protein profiling (ABPP), which uses chemical probes to identify the targets of bioactive compounds in their native cellular environment. mdpi.com A derivative of this compound could be synthesized with a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to enable its use as an ABPP probe.

Another approach is the use of photo-affinity labeling, where a photo-reactive group is incorporated into the molecule. mdpi.com Upon photoactivation, the probe forms a covalent bond with its binding partners, which can then be identified by mass spectrometry. These cutting-edge techniques can provide invaluable insights into the molecular interactions of this compound within a cell.

Table 4: Chemical Biology Strategies for Target Identification

Technology Probe Design Information Gained
Activity-Based Protein Profiling (ABPP) Incorporation of a reporter tag (e.g., biotin, fluorophore). Identification of enzyme classes that interact with the compound.
Photo-Affinity Labeling Addition of a photo-reactive group (e.g., diazirine, benzophenone). Covalent capture and identification of direct binding partners.
Affinity Chromatography Immobilization of the compound on a solid support. Isolation of binding proteins from cell lysates.

Potential as a Molecular Probe for Fundamental Scientific Inquiry

Beyond any potential therapeutic applications, this compound and its derivatives have the potential to be developed into valuable molecular probes for fundamental scientific inquiry. ontosight.aiwikipedia.org Molecular probes are essential tools for visualizing and studying specific biomolecules and biological processes at the molecular level. ontosight.ainih.gov

By incorporating environmentally sensitive fluorophores, derivatives of this compound could be designed as probes to report on specific features of their local environment, such as polarity or viscosity, within subcellular compartments. The thioether moiety could also be exploited for specific chemical reactions, allowing for the development of probes for detecting reactive sulfur species or for use in bioorthogonal chemistry. acs.org

The development of such molecular probes would not only advance our understanding of the biological activities of this particular compound but could also provide the broader scientific community with novel tools to investigate fundamental biological questions. thermofisher.comacs.org

Table 5: Potential Applications as a Molecular Probe

Probe Type Design Feature Scientific Application
Fluorescent Probe Conjugation to a solvatochromic or viscosity-sensitive dye. Imaging of lipid microdomains or changes in cytoplasmic viscosity.
Reactive Probe Exploiting the reactivity of the imidothiocarbamate group. Detection of specific nucleophilic species in cells.
Bioorthogonal Probe Modification with a bioorthogonal handle (e.g., alkyne, azide). Tracking the localization and interactions of the compound in live cells.

Q & A

Q. What are the optimal synthetic routes for 2-(decylthio)ethyl imidothiocarbamate, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a decylthiol derivative and an imidothiocarbamate precursor. Purification steps such as column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) are critical. Monitor reaction progress via TLC or HPLC, and confirm purity using 1H^1H/13C^{13}C NMR spectroscopy and elemental analysis (C, H, N, S) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • IR spectroscopy : Identify functional groups (e.g., C=S stretching at 950–1250 cm1^{-1}, N–H bending).
  • NMR : Confirm alkyl chain integration (1H^1H) and thiocarbamate backbone (13C^{13}C).
  • Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
    Cross-reference with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation products. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Adjust buffers (pH 3–11) to simulate biological or environmental conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Reproducibility checks : Replicate studies under standardized conditions (solvent, temperature, concentration).
  • Meta-analysis : Compare datasets across publications, accounting for variables like assay type (e.g., microbial vs. mammalian cell lines).
  • Multivariate statistical modeling : Identify outliers or confounding factors (e.g., solvent polarity effects on bioavailability) .

Q. How does the ligand’s sulfur coordination geometry influence its metal-binding affinity and catalytic activity?

  • Methodological Answer :
  • X-ray crystallography : Resolve coordination modes (monodentate vs. bidentate) in metal complexes (e.g., Cu2+^{2+}, Zn2+^{2+}).
  • Electrochemical studies : Cyclic voltammetry to assess redox activity.
  • DFT calculations : Model electron density distribution and frontier molecular orbitals to predict reactivity trends .

Q. What advanced methodologies validate the compound’s potential as a photosensitizer or redox-active agent?

  • Methodological Answer :
  • Time-resolved fluorescence spectroscopy : Measure excited-state lifetimes.
  • EPR spectroscopy : Detect radical intermediates under UV irradiation.
  • Photocatalytic assays : Quantify reactive oxygen species (ROS) generation using probes like DCFH-DA .

Data Analysis and Experimental Design

Q. How should researchers design experiments to differentiate between steric and electronic effects in derivatized analogs?

  • Methodological Answer :
  • Comparative synthesis : Modify alkyl chain length (steric bulk) vs. electron-withdrawing/donating substituents (electronic effects).
  • Kinetic studies : Monitor reaction rates in metal-complexation assays (e.g., stopped-flow spectroscopy).
  • Multivariate regression : Correlate structural parameters with activity data .

Q. What computational tools are recommended for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock, Schrödinger) : Screen against protein databases (e.g., PDB).
  • MD simulations (GROMACS) : Assess binding stability over time.
  • QSAR modeling : Link substituent descriptors (e.g., logP, polar surface area) to bioactivity .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate biases in AI-driven predictive models for this compound’s applications?

  • Methodological Answer :
  • Diverse training data : Include negative results and failed syntheses in datasets.
  • Explainable AI (XAI) : Use SHAP values or LIME to interpret model decisions.
  • Peer validation : Cross-check predictions with experimental collaborators .

Q. What protocols ensure reproducibility when publishing synthetic procedures?

  • Methodological Answer :
  • Detailed Supplementary Information : Include exact molar ratios, solvent grades, and equipment specifications.
  • Open-data repositories : Share raw spectra (NMR, MS) via platforms like Zenodo or ChemRxiv.
  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.